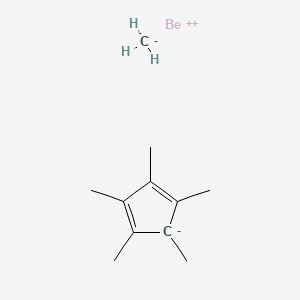
beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene is a complex organometallic compound. It is composed of beryllium, carbanide, and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. This compound is notable for its unique structure and properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of beryllium compounds with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene under controlled conditions. One common method involves the use of beryllium chloride and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of beryllium oxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can lead to the formation of beryllium hydrides.
Substitution: The compound can undergo substitution reactions where the carbanide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products Formed
Oxidation: Beryllium oxide, carbon dioxide.
Reduction: Beryllium hydrides.
Substitution: Various substituted beryllium compounds depending on the substituent used.
Applications De Recherche Scientifique
Beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of complex metal compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor to the ligand used in the synthesis of beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene.
Beryllium Hydride: A related compound with different properties and applications.
Cyclopentadienyl Complexes: Similar organometallic compounds with varying metal centers and ligands.
Uniqueness
This compound is unique due to its specific combination of beryllium, carbanide, and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. This combination imparts unique properties that are not found in other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
110077-31-1 |
|---|---|
Formule moléculaire |
C11H18Be |
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
beryllium;carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15.CH3.Be/c1-6-7(2)9(4)10(5)8(6)3;;/h1-5H3;1H3;/q2*-1;+2 |
Clé InChI |
NFNHUMUXSGCLQR-UHFFFAOYSA-N |
SMILES canonique |
[Be+2].[CH3-].C[C-]1C(=C(C(=C1C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)


![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
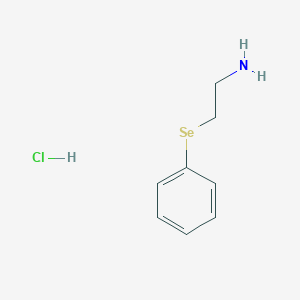
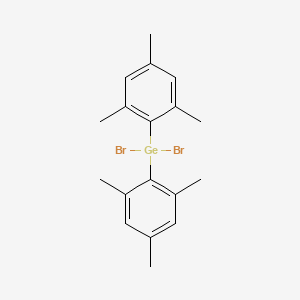
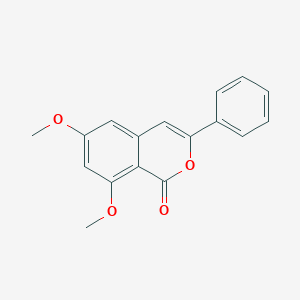

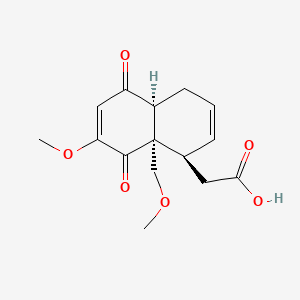

![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
